
2-chloro-N,N-diisopropylacetamide
Overview
Description
2-Chloro-N,N-diisopropylacetamide (CAS 7403-66-9) is a chloroacetamide derivative characterized by a chlorine atom at the α-carbon of the acetamide backbone and two isopropyl groups attached to the nitrogen atom. Its molecular formula is C₈H₁₅ClNO, with an average molecular weight of 176.66 g/mol . This compound is primarily utilized in organic synthesis as a precursor for agrochemicals, pharmaceuticals, and specialty polymers. Its structural features, including the bulky diisopropyl substituents and reactive α-chloro group, influence its chemical reactivity and physical properties, such as solubility and stability.
Preparation Methods
Preparation Methods of 2-Chloro-N,N-diisopropylacetamide
General Synthetic Route
The most common and established method for synthesizing this compound involves the nucleophilic acyl substitution reaction between N,N-diisopropylamine and chloroacetyl chloride. This reaction proceeds as follows:
- Reactants: N,N-diisopropylamine and chloroacetyl chloride
- Solvent: Anhydrous organic solvents such as dichloromethane (CH2Cl2) or toluene
- Base: Triethylamine or other tertiary amines to neutralize the hydrochloric acid generated
- Conditions: Anhydrous environment, low temperature (often 0°C to room temperature), and stirring for 1 hour or more
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.
Detailed Reaction Conditions and Yields
Parameter | Typical Conditions | Outcome/Yield |
---|---|---|
Molar ratio | N,N-diisopropylamine : chloroacetyl chloride = 2:1 | Ensures complete reaction |
Temperature | -60°C to 25°C (initial cooling, then room temp) | Controls reaction rate and minimizes side reactions |
Solvent | Dry dichloromethane or toluene | Provides inert medium |
Base | Triethylamine (1 equivalent relative to acid chloride) | Neutralizes HCl |
Reaction time | 30 minutes to 1 hour | Sufficient for completion |
Work-up | Aqueous extraction, drying over MgSO4, purification by flash chromatography | Isolates pure product |
Yield | 50-75% (depending on purification and scale) | Moderate to good yield |
This method is supported by experimental data reported in synthetic organic chemistry literature, confirming the reproducibility and efficiency of the process.
Industrial Scale Production
Industrial synthesis follows the same fundamental chemistry but optimizes parameters for scale-up:
- Use of continuous flow reactors to maintain precise temperature and mixing control
- Automated addition of reagents to control stoichiometry and reaction kinetics
- Use of inert atmosphere and anhydrous conditions to prevent hydrolysis of chloroacetyl chloride
- Optimization of solvent recovery and product purification to maximize yield and purity
These improvements allow for consistent production of this compound with high purity suitable for further chemical applications.
Research Findings and Analytical Data
Spectroscopic Characterization
- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): Signals consistent with the diisopropyl groups and the methylene adjacent to the chlorine atom, e.g., multiplets around 3.8-4.0 ppm for CH2Cl and 1.2-1.4 ppm for isopropyl methyl groups
- [^13C NMR (126 MHz, CDCl3)](pplx://action/followup): Carbonyl carbon resonance near 165 ppm, methylene carbon near 46-50 ppm, and isopropyl carbons between 20-30 ppm
- Mass Spectrometry: Molecular ion peak consistent with C8H16ClNO (molecular weight ~169 g/mol)
These data confirm the successful synthesis and purity of the compound.
Reaction Monitoring and Purity Assessment
- Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography (GC)
- Purity is assessed by high-performance liquid chromatography (HPLC) and elemental analysis (nitrogen content matching theoretical values)
- Yields typically range from 50% to 75%, depending on scale and purification methods
Summary Table of Preparation Methods
Method | Reactants | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Acylation with chloroacetyl chloride | N,N-diisopropylamine + chloroacetyl chloride | Anhydrous CH2Cl2, triethylamine, 0°C to RT, 30-60 min | 50-75 | Most common, scalable, well-documented |
Reflux in dry alcohol with base | Chloro-N,N-dialkylacetamide + K2CO3 + dry n-butanol | Reflux 18 h, filtration, washing, vacuum distillation | 38-61 | Used for related amides, moderate yield |
Continuous flow industrial synthesis | Same as above | Automated, controlled flow, optimized | >70 | High purity, consistent production |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in 2-chloro-N,N-diisopropylacetamide acts as a leaving group, enabling diverse substitution reactions. The steric bulk of the diisopropyl groups influences reactivity and selectivity.
Key Reagents and Conditions :
- Amines : Reacts with primary/secondary amines in aprotic solvents (e.g., DMF) to form substituted amides. For example, reaction with sodium azide yields 2-azido-N,N-diisopropylacetamide .
- Thiols/Alkoxides : Thiols or alkoxides displace chlorine under basic conditions, forming thioethers or ethers .
Example Reaction :Yield: 92% (azide formation) .
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond.
Condition | Reagents | Products |
---|---|---|
Acidic (HCl, H₂O) | H₃O⁺ | N,N-Diisopropylacetamide + HCl |
Basic (NaOH, H₂O) | OH⁻ | N,N-Diisopropylacetamide + Cl⁻ |
Mechanism :
The electron-withdrawing chlorine increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water .
Reduction Reactions
Reduction of the carbonyl group is achieved using strong hydride donors:
Reagents :
- Lithium Aluminum Hydride (LiAlH₄) in anhydrous ether reduces the carbonyl to an alcohol, yielding N,N-diisopropyl-2-chloroethanol .
Reaction Pathway :
Comparative Reactivity
The reactivity of this compound differs from analogs:
Scientific Research Applications
2-Chloro-N,N-diisopropylacetamide is an organic compound with the molecular formula . It is a chlorinated amide featuring a chlorine atom attached to the acetamide group, which is used in various chemical reactions and scientific research applications.
Synthesis and Production
This compound can be synthesized by reacting N,N-diisopropylamine with chloroacetyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid formed. The reaction is performed under anhydrous conditions to prevent acyl chloride hydrolysis. Industrial production follows similar synthetic routes on a larger scale, optimizing reaction conditions to ensure high yield and product purity, often utilizing continuous flow reactors and automated systems for consistent conditions and efficient production.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Nucleophilic Substitution The chlorine atom can be replaced by nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium alkoxides or amines in aprotic solvents like dimethylformamide. This reaction yields corresponding substituted amides.
- Hydrolysis In the presence of water and an acid or base catalyst, it hydrolyzes to form N,N-diisopropylacetamide and hydrochloric acid.
- Reduction The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in N,N-diisopropyl-2-chloroethanol.
Scientific Research Applications
This compound is used in various scientific research applications:
- Chemistry It serves as an intermediate in synthesizing other organic compounds.
- Biology It is used in studying enzyme inhibition and protein interactions.
- Industry It is used in producing agrochemicals and specialty chemicals.
This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound. In vitro assays demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values against the D10 strain were 349–1247 nM, with similar activity observed in specific analogs against the K1 strain (chloroquine-resistant). Increased lipophilicity correlates with enhanced antimalarial efficacy. The compound may act through the inhibition of key enzymes involved in the metabolic processes of Plasmodium, or disruption of cellular membranes, leading to increased permeability and eventual cell death.
Related Compounds
2-Chloro-N,N-dimethylacetamide is another related compound . It is used in the preparation of chemical compounds such as 4-Chloro-1-dimethylcarbamoylmethyl-1H-indole-3-carboxylic acid and 5-(2-dimethylamino-ethoxy)-1H-indole 2-carbaldehyde .
Mechanism of Action
The mechanism of action of 2-chloro-N,N-diisopropylacetamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses and research applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern on Nitrogen
2-Chloro-N-isopropylacetamide (CAS 2895-21-8)
- Molecular Formula: C₅H₁₀ClNO
- Key Differences : Contains a single isopropyl group on the nitrogen, reducing steric hindrance compared to the diisopropyl analog.
- Impact : Enhanced nucleophilic reactivity at the α-carbon due to reduced steric shielding .
2-Chloro-N,N-diethylacetamide
- Molecular Formula: C₆H₁₁ClNO
- Key Differences : Ethyl groups replace isopropyl substituents.
- Impact : Lower molecular weight (151.61 g/mol) and increased solubility in polar solvents compared to the diisopropyl variant .
Halogen Variation: Fluorine Substitution
2-Chloro-2,2-difluoro-N,N-diisopropylacetamide
- Molecular Formula: C₈H₁₃ClF₂NO
- Key Differences : Two fluorine atoms at the α-carbon alongside chlorine.
- Impact : Increased electronegativity and stability due to fluorine’s strong electron-withdrawing effect. This compound is synthesized via reaction with chlorodifluoroacetic anhydride, highlighting divergent synthetic pathways compared to the parent compound .
Aromatic and Heterocyclic Modifications
Herbicide Analogues (e.g., Alachlor, Pretilachlor)
- Alachlor: C₁₄H₂₀ClNO₂ (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide)
- Pretilachlor: C₁₇H₂₆ClNO₂ (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Key Differences : Bulky aromatic (2,6-diethylphenyl) and alkoxyalkyl groups on nitrogen.
- Impact: These substitutions enhance herbicidal activity by improving target-site binding in plants, a property absent in non-aromatic analogs like 2-chloro-N,N-diisopropylacetamide .
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
- Molecular Formula : C₁₅H₁₆Cl₂N₃O₂
- Key Differences : Incorporates a 1,3,4-oxadiazole ring and chlorophenyl group.
Steric and Electronic Effects of Alkyl Groups
2-Chloro-N-cyclohexyl-N-isopropylacetamide
- Molecular Formula: C₁₁H₂₀ClNO
- Key Differences : Cyclohexyl group replaces one isopropyl substituent.
- Impact : Increased hydrophobicity and steric bulk, which may reduce solubility but improve membrane permeability in pharmacological contexts .
Data Tables
Table 1. Structural and Physical Properties
Research Findings and Trends
- Steric Effects: Bulky diisopropyl groups in this compound hinder nucleophilic attacks, making it less reactive than mono-substituted analogs like 2-chloro-N-isopropylacetamide .
- Biological Activity : Aromatic substituents (e.g., in alachlor) confer herbicidal properties by mimicking plant growth regulators, whereas aliphatic analogs are more suited as synthetic intermediates .
- Fluorine Substitution : The introduction of fluorine in 2-chloro-2,2-difluoro-N,N-diisopropylacetamide enhances stability and reactivity in cross-coupling reactions, a trend leveraged in pharmaceutical synthesis .
Biological Activity
2-Chloro-N,N-diisopropylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Chemical Formula: C8H16ClN
- Molecular Weight: 175.68 g/mol
- CAS Number: 7403-66-9
This compound is characterized by its acetamide structure, which is modified by the presence of a chlorine atom and two isopropyl groups. This configuration may influence its interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria.
- IC50 Values:
- D10 strain: 349–1247 nM
- K1 strain (chloroquine-resistant): Similar activity observed in specific analogs.
The relationship between the compound's lipophilicity and its biological activity was noted, suggesting that increased lipophilicity correlates with enhanced antimalarial efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of key enzymes involved in the metabolic processes of Plasmodium.
- Disruption of cellular membranes , leading to increased permeability and eventual cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the acetamide group and variations in the substituents on the nitrogen atom have been shown to affect biological activity significantly.
Compound | Structure | IC50 (nM) | Notes |
---|---|---|---|
This compound | Structure | 349–1247 | Active against P. falciparum |
Analog 1 | Structure A | IC50 = X | More potent against D10 strain |
Analog 2 | Structure B | IC50 = Y | Effective against K1 strain |
This table summarizes various analogs and their corresponding activities, highlighting how structural changes can lead to variations in potency.
Study on Antimalarial Efficacy
A significant study evaluated the antimalarial efficacy of several derivatives of this compound. The results indicated that certain modifications led to improved potency against both chloroquine-sensitive and resistant strains of P. falciparum. The study emphasized the importance of hydrophobic interactions in enhancing drug efficacy .
Toxicological Assessment
Another research effort focused on assessing the toxicity profile of this compound. Preliminary findings suggested a favorable safety margin in vitro, although further studies are necessary to evaluate its safety in vivo. The compound showed minimal cytotoxic effects on mammalian cell lines at therapeutic concentrations.
Properties
IUPAC Name |
2-chloro-N,N-di(propan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQZQZNYTZXXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224839 | |
Record name | Acetamide, 2-chloro-N,N-diisopropyl- | |
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Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-66-9 | |
Record name | 2-Chloro-N,N-bis(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7403-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetamide, 2-chloro-N,N-diisopropyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7403-66-9 | |
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Record name | 7403-66-9 | |
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Record name | Acetamide, 2-chloro-N,N-diisopropyl- | |
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Record name | 2-chloro-N,N-bis(propan-2-yl)acetamide | |
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Retrosynthesis Analysis
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